molecular formula C14H13N3O2S B242208 3-(2,4-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione

3-(2,4-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione

Cat. No. B242208
M. Wt: 287.34 g/mol
InChI Key: CYOYZJQIVCUDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. The compound has been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2, proteasome, and histone deacetylase. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. The compound has been shown to bind to the active site of cyclooxygenase-2, thereby inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the activity of proteasome, which plays a crucial role in the degradation of intracellular proteins. Additionally, the compound has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione have been studied extensively. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Additionally, the compound has been shown to exhibit anti-viral and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,4-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione in lab experiments include its high potency, selectivity, and low toxicity. The compound has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for drug discovery. However, the limitations of using this compound include its complex synthesis process, which may limit its availability and increase the cost of production.

Future Directions

There are several future directions for the research on 3-(2,4-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione. One potential direction is to explore the compound's potential applications in material science, including its use in the development of new materials with unique properties. Another direction is to investigate the compound's mechanism of action in more detail, with the aim of identifying new targets for drug discovery. Additionally, further studies are needed to evaluate the compound's safety and efficacy in preclinical and clinical trials.

Synthesis Methods

The synthesis of 3-(2,4-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione involves a multi-step process that includes the reaction of 2,4-dimethylphenyl hydrazine with ethyl cyanoacetate to form 3-(2,4-dimethylphenyl)-5-cyano-4-ethoxycarbonylhydrazinyl-6-methylthiopyrimidine. This intermediate is then treated with hydrochloric acid to obtain 3-(2,4-dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione. The synthesis process has been optimized to improve the yield and purity of the final product.

properties

Product Name

3-(2,4-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-6-methylsulfanyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C14H13N3O2S/c1-8-4-5-11(9(2)6-8)17-13(18)10(7-15)12(20-3)16-14(17)19/h4-6H,1-3H3,(H,16,19)

InChI Key

CYOYZJQIVCUDOT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(NC2=O)SC)C#N)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(NC2=O)SC)C#N)C

Origin of Product

United States

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